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Compound of Interest

Compound Name: Damascenone

Cat. No.: B7824017

In the intricate world of aroma chemistry, Damascenone and the various isomers of
Damascone stand out as potent contributors to the complex scents of roses, fruits, and other
natural products.[1] As members of the rose ketone family, these C13-norisoprenoids are of
significant interest to researchers in the fields of flavor and fragrance, as well as to drug
development professionals studying sensory perception.[1] This guide provides an objective
comparison of the sensory perception of Damascenone versus Damascone, supported by
available experimental data and detailed methodologies.

Sensory Profile and Olfactory Character

Both Damascenone and the Damascones are renowned for their intense and complex
aromas, characterized by a blend of floral and fruity notes.[2][3] While their scent profiles
overlap, distinct nuances differentiate them.

3-Damascenone is a major contributor to the aroma of roses and is also found in a wide range
of other natural products, including tobacco, beer, grapes, and baked apples.[4] Its scent is
often described as a multifaceted combination of rose, plum, berry, and apple, with
sophisticated tobacco and sweet undertones. It is considered to impart a naturalness and
radiance to fragrance compositions.

The Damascones encompass a family of isomers, primarily alpha (a), beta (), and delta (d),
each with its own unique olfactory signature. Generally, they are characterized by rosy and
fruity aspects, with woody and tobacco-like qualities.
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o a-Damascone is described as having a fruity and floral scent with a distinct camphoraceous
element. It is less rosy than -Damascone and possesses green apple and plum notes.

e [(-Damascone is often described as more gourmand, with floral and tobacco-like aspects. It
has prominent notes of rose, plum, and raspberry, complemented by honey and tobacco
facets.

o 0-Damascone offers a cooked fruit and jammy character and is often used in combination
with other Damascones to create various effects. Its aroma is considered close to that of a-
Damascone but with a more woody nuance.

Quantitative Sensory Data

The perceived intensity of these compounds is closely linked to their odor detection thresholds,
which represent the lowest concentration detectable by the human nose.

Odor Detection Key Sensory
Compound . References
Threshold Descriptors

Rose, plum, berry,

[3-Damascenone 0.002 pg/L (in water)
apple, tobacco, sweet
Fruity, floral, green
o-Damascone 1.5-100 pg/L apple, plum,
camphoraceous
Rose, plum,

Not explicitly found in )
B-Damascone raspberry, wine,
a comparable format o
tobacco, diffusive

o Cooked fruits, jammy,
0-Damascone 0.007 ng/L (in air)
woody undertones

Experimental Protocols
Sensory Panel Evaluation

A robust methodology for assessing the sensory attributes of Damascenone and Damascones
involves a trained sensory panel. The following protocol is based on established practices in
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sensory science.

Objective: To identify and quantify the sensory descriptors of Damascenone and Damascone
isomers.

Panelists: A panel of 10-15 individuals trained in sensory descriptive analysis of aroma
compounds.

Sample Preparation:

o Stock solutions of high-purity Damascenone and each Damascone isomer are prepared in a
suitable solvent (e.g., ethanol).

o Aseries of dilutions are made to concentrations above the known or expected odor
thresholds.

e For evaluation, a precise volume of each diluted solution is added to an odorless medium
(e.g., water, unscented cosmetic base) in a standardized container.

Evaluation Procedure:

o Panelists are presented with the samples in a controlled environment (odor-free, consistent
lighting and temperature).

o Samples are coded with random three-digit numbers to prevent bias.

o Panelists are instructed to assess the odor of each sample and rate the intensity of various
sensory attributes (e.qg., rosy, fruity, woody, sweet) on a structured scale (e.g., a 15-cm line
scale anchored from "not perceptible” to "very strong").

o Breaks and palate cleansers (e.g., unscented crackers, water) are provided between
samples to prevent sensory fatigue.

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed
(e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory
profiles of the compounds.
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Odor Threshold Determination by Gas Chromatography-
Olfactometry (GC-O)

GC-O is a powerful technique used to determine the odor detection thresholds of volatile
compounds.

Objective: To determine the odor detection threshold of Damascenone and Damascone
iIsomers.

Instrumentation: A gas chromatograph coupled with an olfactometry port and a mass
spectrometer (MS) or flame ionization detector (FID).

Procedure:

A standard solution of the analyte (Damascenone or a Damascone isomer) at a known
concentration is prepared.

o A series of stepwise dilutions of the standard solution are created.

o Each dilution is injected into the GC-O system. The effluent from the GC column is split, with
one part going to the detector (MS or FID) for chemical identification and quantification, and
the other part going to the olfactometry port for sensory evaluation.

o Atrained panelist sniffs the olfactometry port and indicates when an odor is detected.

» The lowest concentration at which the odor is reliably detected by a certain percentage of the
panel (typically 50%) is determined as the odor detection threshold.

Signaling Pathways and Experimental Workflows

The perception of odorants like Damascenone and Damascones begins with their interaction
with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRSs) located on the
surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to
Damascenone and Damascones have not been definitively identified, the general mechanism
of olfactory signal transduction is well-established.
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Upon binding of an odorant molecule, the OR undergoes a conformational change, activating
an intracellular G-protein (Gaolf). This, in turn, activates adenylyl cyclase, leading to an
increase in intracellular cyclic AMP (CAMP). The rise in cAMP opens cyclic nucleotide-gated ion
channels, causing an influx of cations and depolarization of the neuron, which generates an
electrical signal that is transmitted to the brain for processing.
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Diagram 1: Experimental Workflow for Sensory Panel Evaluation
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Diagram 1: Experimental Workflow for Sensory Panel Evaluation
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Diagram 2: Generalized Olfactory Signaling Pathway
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Diagram 2: Generalized Olfactory Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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